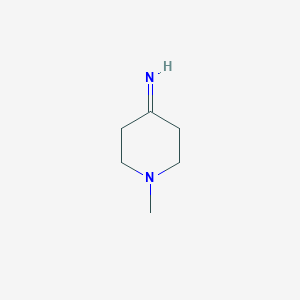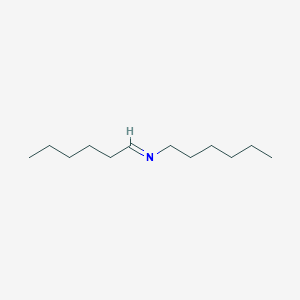
Lithium, (triphenylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (triphenylstannyl)- is an organometallic compound that features a lithium atom bonded to a triphenylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (triphenylstannyl)- typically involves the reaction of triphenylstannyl chloride with an organolithium reagent. One common method is the reaction of triphenylstannyl chloride with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds as follows:
Ph3SnCl+n-BuLi→Ph3SnLi+n-BuCl
Industrial Production Methods
While the industrial production of lithium, (triphenylstannyl)- is not as widespread as other organometallic compounds, it can be scaled up using similar reaction conditions. The key is to maintain anhydrous conditions and an inert atmosphere to prevent the decomposition of the organolithium reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (triphenylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another nucleophile.
Transmetallation Reactions: It can undergo transmetallation with other metal halides to form new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (triphenylstannyl)- include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving lithium, (triphenylstannyl)- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols or ketones, while reaction with halides can produce new organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, (triphenylstannyl)- has several scientific research applications, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biological Studies: While less common, it can be used in the study of biological systems where organometallic compounds play a role.
Wirkmechanismus
The mechanism by which lithium, (triphenylstannyl)- exerts its effects involves the transfer of the triphenylstannyl group to other molecules. This transfer can occur through nucleophilic substitution or transmetallation reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved are typically those that can interact with the triphenylstannyl group, such as carbonyl compounds and halides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium, (triphenylstannyl)- include other organolithium and organotin compounds, such as:
- Lithium, (trimethylstannyl)-
- Lithium, (triethylstannyl)-
- Lithium, (triphenylgermyl)-
Uniqueness
Lithium, (triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the triphenylstannyl group can provide steric and electronic effects that are not achievable with other substituents .
Eigenschaften
CAS-Nummer |
4167-90-2 |
|---|---|
Molekularformel |
C18H15LiSn |
Molekulargewicht |
357.0 g/mol |
InChI |
InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
InChI-Schlüssel |
KRMGBEWSGHIXFU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)
![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)

